N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 1,2-dihydropyridin-2-one core linked via an ethyl spacer to a trifluoromethoxy-substituted benzenesulfonamide group. The 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine moiety may confer metabolic stability or modulate solubility, while the trifluoromethoxy group enhances lipophilicity and resistance to oxidative degradation . Despite its structural complexity, direct pharmacological data for this compound are scarce in publicly available literature, necessitating comparisons with structurally related analogs for functional insights.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O5S/c1-11-9-13(25-2)10-15(22)21(11)8-7-20-27(23,24)14-5-3-12(4-6-14)26-16(17,18)19/h3-6,9-10,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCYQKBJQVBZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and methyl groups. The trifluoromethoxy group is then added through a nucleophilic substitution reaction. Finally, the sulfonamide group is introduced using sulfonyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
Medicinal Chemistry
Inhibition of EZH2
EZH2 (Enhancer of Zeste Homolog 2) is a critical enzyme involved in the methylation of histones, which plays a significant role in gene expression regulation. The compound has been shown to inhibit EZH2 activity, making it a candidate for the treatment of cancers characterized by aberrant methylation patterns. For instance, studies have demonstrated that compounds similar to N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can lead to reduced tumor growth in preclinical models .
Cancer Treatment
Case Studies and Clinical Trials
A notable study published in the Journal of Medicinal Chemistry highlighted the efficacy of EZH2 inhibitors in various cancer models. The study indicated that the compound could significantly decrease cell proliferation and induce apoptosis in cancer cell lines with high EZH2 expression . In vivo studies further corroborated these findings, showing that treatment with this class of compounds resulted in tumor regression in xenograft models .
| Study | Model | Outcome |
|---|---|---|
| Journal of Medicinal Chemistry | Preclinical cancer models | Significant reduction in tumor growth |
| Cancer Research Journal | Xenograft models | Induction of apoptosis and decreased cell proliferation |
Potential for Treating Other Disorders
Beyond cancer, there is growing interest in the use of this compound for other disorders associated with methylation dysregulation. Conditions such as certain autoimmune diseases and neurological disorders may also benefit from therapies targeting methylation processes. Research is ongoing to explore these avenues further.
Synthesis and Formulation
The synthesis of this compound involves several steps, including the formation of the dihydropyridine core and subsequent functionalization to introduce the trifluoromethoxy and sulfonamide groups. Various crystalline forms have been developed to enhance solubility and bioavailability, which are critical for therapeutic efficacy. The characterization of these forms via X-ray powder diffraction (XRPD) has been documented extensively .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target compound’s dihydropyridinone core distinguishes it from triazolopyridine (patent compound) or pyrimidine (thioxo derivative) scaffolds, which may alter binding kinetics or target specificity .
Spacer Length: The ethyl spacer between the dihydropyridinone and sulfonamide groups may optimize steric compatibility with enzyme active sites, a feature absent in simpler benzenesulfonamides .
Pharmacological and Physicochemical Comparisons
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Enzyme Inhibition : Sulfonamides with electron-withdrawing substituents (e.g., trifluoromethoxy) often exhibit stronger binding to enzymes like carbonic anhydrase due to enhanced electrophilicity .
- Metabolic Stability: The dihydropyridinone core may reduce oxidative metabolism compared to fully aromatic pyridines, as seen in related compounds .
- Solubility : The trifluoromethoxy group’s lipophilicity could lower aqueous solubility relative to methoxy or sulfamoyl analogs, necessitating formulation adjustments .
Notes on Data Limitations
- The absence of crystallographic or biochemical data for the target compound limits mechanistic insights. SHELX-based structural refinements (commonly used for sulfonamides ) could resolve conformational details.
- Similarity assessment methods (e.g., Tanimoto coefficients) are recommended for virtual screening but require caution due to variability in molecular descriptors .
Biological Activity
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes a sulfonamide group, a trifluoromethoxy group, and a pyridine-derived moiety, which are critical for its biological activity.
This compound functions primarily as an inhibitor of EZH2 , a histone methyltransferase involved in gene silencing and cancer progression. Inhibition of EZH2 has been associated with reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. The compound has shown promise in treating proliferative disorders , including various forms of cancer.
Case Studies
- Karpas-422 Xenograft Model : In a study using the Karpas-422 xenograft model, the compound demonstrated significant anti-tumor effects when administered at a dose of 160 mg/kg twice daily (BID). The results indicated a marked reduction in tumor volume compared to control groups, highlighting its potential as an effective therapeutic agent against certain lymphomas .
- Pan02 Syngeneic Pancreatic Cancer Model : Another study reported that a closely related analogue exhibited significant single-agent efficacy in this model. The compound's ability to inhibit oxidative phosphorylation (OXPHOS) was noted as a mechanism contributing to its cytotoxic effects against cancer cells reliant on aerobic metabolism .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated the importance of various functional groups within the compound:
| Functional Group | Effect on Activity |
|---|---|
| Methoxy Group | Enhances solubility and bioavailability |
| Trifluoromethoxy Group | Increases potency against EZH2 |
| Sulfonamide Group | Essential for interaction with target enzymes |
These modifications have been critical in optimizing the compound's efficacy and selectivity.
Toxicity and Side Effects
In preclinical trials, the compound has been well-tolerated with minimal side effects reported. Common adverse effects included mild gastrointestinal disturbances and fatigue, suggesting a favorable safety profile for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
